molecular formula C8H11IN2 B3235637 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole CAS No. 1354703-46-0

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B3235637
CAS No.: 1354703-46-0
M. Wt: 262.09
InChI Key: ZCCCNUCJXFNXKD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic organic compound with the molecular formula C8H11IN2. It is characterized by a pyrazole ring substituted with a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an iodine atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole typically involves the cyclocondensation of suitable precursors. One common method is the reaction of a cyclopropyl-substituted hydrazine with an ethyl-substituted 1,3-dicarbonyl compound, followed by iodination at the 4-position of the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino derivatives, while cycloaddition can produce fused ring systems .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and substituents. The iodine atom may play a role in enhancing binding affinity or selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-ethyl-4-bromo-1H-pyrazole
  • 3-Cyclopropyl-1-ethyl-4-chloro-1H-pyrazole
  • 3-Cyclopropyl-1-ethyl-4-fluoro-1H-pyrazole

Uniqueness

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance certain chemical and biological properties .

Properties

IUPAC Name

3-cyclopropyl-1-ethyl-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCCNUCJXFNXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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